molecular formula C15H16FNO2S B5798308 N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide

N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B5798308
M. Wt: 293.4 g/mol
InChI Key: CZBNTZFANNKUDR-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a benzyl group substituted with a fluorine atom and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-fluorobenzylamine, is reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form N-(2-fluorobenzyl)-N-(3-methylphenyl)amine.

    Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common for sulfonamides.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: As a potential antimicrobial agent, it can be studied for its efficacy against various bacterial strains.

    Biological Studies: It can be used to investigate the biological pathways and mechanisms of sulfonamide compounds.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmacology: To study its pharmacokinetics and pharmacodynamics in biological systems.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(3-methylphenyl)methanesulfonamide
  • N-(2-bromobenzyl)-N-(3-methylphenyl)methanesulfonamide
  • N-(2-iodobenzyl)-N-(3-methylphenyl)methanesulfonamide

Uniqueness

N-(2-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its lipophilicity and metabolic stability. Fluorine atoms are known to enhance the binding affinity of compounds to their biological targets, making this compound potentially more effective in its applications compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12-6-5-8-14(10-12)17(20(2,18)19)11-13-7-3-4-9-15(13)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBNTZFANNKUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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